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Compound of Interest

Compound Name: Eugenyl Acetate

Cat. No.: B1666532

Introduction

Eugenyl acetate (C12H1403) is a phenylpropanoid, specifically an ester of eugenol and acetic
acid. It is a naturally occurring compound found in various essential oils, most notably in clove
oil, and is widely used in the flavor, fragrance, and pharmaceutical industries for its
characteristic sweet, spicy, and clove-like aroma. A thorough understanding of its spectroscopic
properties is essential for its identification, quantification, and quality control. This technical
guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data of eugenyl acetate, complete with experimental protocols

and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the molecular structure of a compound. The 'H and *3C NMR spectra of eugenyl acetate are
key to its structural elucidation.

'H NMR Spectroscopy

The 'H NMR spectrum of eugenyl acetate provides information about the different types of
protons and their connectivity within the molecule.

Table 1: *H NMR Spectroscopic Data for Eugenyl Acetate
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
6.93 d 1H Ar-H
6.81 dd 1H Ar-H
6.78 d 1H Ar-H
5.95 m 1H -CH=CH:
5.10 m 2H -CH=CH:
3.79 S 3H -OCHs
3.35 d 2H Ar-CHz-
2.29 s 3H -C(O)CHs

Experimental Protocol: 1H and 3C NMR spectra were recorded on a Bruker AVANCE | 400
Fourier transform spectrometer, operating at 400.13 MHz for H.[1] The sample was dissolved
in deuterated chloroform (CDCIs), and the chemical shifts are reported in parts per million
(ppm) relative to the residual solvent peak.[1]

3C NMR Spectroscopy

The 13C NMR spectrum of eugenyl acetate reveals the different carbon environments within
the molecule.

Table 2: 3C NMR Spectroscopic Data for Eugenyl Acetate
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Chemical Shift (8) ppm Assignment
169.1 C=0 (ester)
151.1 Ar-C

138.3 Ar-C

137.4 Ar-C

136.9 -CH=CH:
122.9 Ar-C

120.2 Ar-C

116.2 -CH=CH:
112.4 Ar-C

55.8 -OCHs
39.8 Ar-CHz-
20.7 -C(O)CHs

Experimental Protocol: The 13C NMR spectra were recorded on a Bruker AVANCE | 400 Fourier
transform spectrometer at a frequency of 100.62 MHz.[1] The sample was dissolved in
deuterated chloroform (CDCIs), and chemical shifts are reported in ppm relative to the solvent
signal.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for Eugenyl Acetate
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Wavenumber (cm~?) Intensity Assignment

3077 - =C-H stretch (aromatic and
vinyl)

2979, 2938 Medium C-H stretch (aliphatic)

1765 Strong C=0 stretch (ester)

1638 Medium C=C stretch (alkene)

1605, 1513 Strong C=C stretch (aromatic)

1369 Medium C-H bend (methyl)

1265, 1198, 1126 Strong C-O stretch (ester and ether)

1034 Strong =C-O-C stretch (ether)

914 Strong =C-H bend (out-of-plane)

Experimental Protocol: The FT-IR spectrum of eugenyl acetate can be obtained using an

Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.[2][3][4] The data is

typically collected in the range of 4000-400 cm~1. Alternatively, the spectrum can be recorded

from a neat sample as a capillary film between salt plates.[5]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio. It provides information about the molecular weight and

fragmentation pattern of a compound.

Table 4: Mass Spectrometry Data for Eugenyl Acetate (Electron lonization)
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miz Relative Intensity (%) Assighment

206 40 [M]* (Molecular ion)
164 100 [M - CH2=C=0]*

149 30 [M - CH2=C=0 - CHs]*
133 15

121 10

103 15

91 20

77 15

43 25 [CHsC=0]*

Experimental Protocol: The mass spectrum was obtained using a gas chromatograph coupled
to a mass spectrometer (GC-MS) with electron ionization (El).[5] Data for eugenyl acetate was
acquired by gas chromatography-mass spectrometry (GC-MS) and used as a reference value
for ATR-FTIR calibration.[2][3][4]

Visualizations
Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like eugenyl acetate.
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Caption: General workflow for spectroscopic analysis.
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Molecular Structure of Eugenyl Acetate

This diagram shows the molecular structure of eugenyl acetate with key functional groups
highlighted, which correspond to the signals observed in the various spectra.
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Caption: Molecular structure of eugenyl acetate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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